molecular formula C13H16N2O2 B6497432 2-(piperidin-3-ylmethoxy)-1,3-benzoxazole CAS No. 1281303-65-8

2-(piperidin-3-ylmethoxy)-1,3-benzoxazole

Cat. No.: B6497432
CAS No.: 1281303-65-8
M. Wt: 232.28 g/mol
InChI Key: DSVBPJYOOQCDBM-UHFFFAOYSA-N
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Description

The compound “2-[(piperidin-3-yl)methoxy]-1,3-benzoxazole” is a complex organic molecule that contains a benzoxazole ring and a piperidine ring . Benzoxazoles are heterocyclic compounds with a fused benzene and oxazole ring. They are known for their diverse biological activities. Piperidines, on the other hand, are six-membered rings containing one nitrogen atom and are key building blocks in many pharmaceuticals .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that “2-[(piperidin-3-yl)methoxy]-1,3-benzoxazole” is involved in. Piperidines are present in more than twenty classes of pharmaceuticals and play a significant role in the pharmaceutical industry .

Safety and Hazards

The safety and hazards of “2-[(piperidin-3-yl)methoxy]-1,3-benzoxazole” would depend on various factors including its physical and chemical properties, how it’s used, and in what quantities. Without specific data, it’s difficult to provide a detailed analysis .

Future Directions

The future directions for research on “2-[(piperidin-3-yl)methoxy]-1,3-benzoxazole” could include further exploration of its synthesis, understanding its mechanism of action, and investigating its potential applications in pharmaceuticals or other industries .

Properties

IUPAC Name

2-(piperidin-3-ylmethoxy)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-2-6-12-11(5-1)15-13(17-12)16-9-10-4-3-7-14-8-10/h1-2,5-6,10,14H,3-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVBPJYOOQCDBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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